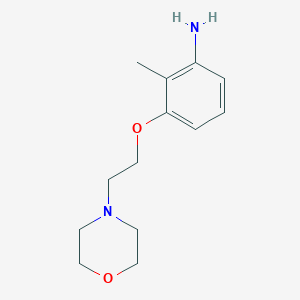
2-Methyl-3-(2-morpholin-4-ylethoxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-(2-morpholin-4-ylethoxy)aniline is an organic compound with the molecular formula C12H18N2O2 It is a derivative of aniline, featuring a morpholine ring attached via an ethoxy linker to the aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(2-morpholin-4-ylethoxy)aniline typically involves the nucleophilic substitution of a suitable aniline derivative with a morpholine-containing reagent. One common method involves the reaction of 2-methyl-3-nitroaniline with 2-(morpholin-4-yl)ethanol under basic conditions, followed by reduction of the nitro group to an amine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce reaction times. The use of palladium-catalyzed amination reactions is also common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-3-(2-morpholin-4-ylethoxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-3-(2-morpholin-4-ylethoxy)aniline has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Methyl-3-(2-morpholin-4-ylethoxy)aniline involves its interaction with specific molecular targets. The morpholine ring can interact with biological receptors, potentially modulating their activity. The compound may also participate in various biochemical pathways, influencing cellular processes .
Propiedades
Fórmula molecular |
C13H20N2O2 |
|---|---|
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
2-methyl-3-(2-morpholin-4-ylethoxy)aniline |
InChI |
InChI=1S/C13H20N2O2/c1-11-12(14)3-2-4-13(11)17-10-7-15-5-8-16-9-6-15/h2-4H,5-10,14H2,1H3 |
Clave InChI |
MRUKUFWNVMXWBQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1OCCN2CCOCC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















